molecular formula C11H13NO2 B14861598 (NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

Cat. No.: B14861598
M. Wt: 191.23 g/mol
InChI Key: HAZVRAJCAJJYKW-WQLSENKSSA-N
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Description

(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a synthetic organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine typically involves the condensation of an appropriate benzofuran derivative with hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions may require the presence of a base or acid catalyst.

Major Products

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other benzofuran derivatives.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H13NO2/c1-7-5-10-6-9(8(2)12-13)3-4-11(10)14-7/h3-4,6-7,13H,5H2,1-2H3/b12-8-

InChI Key

HAZVRAJCAJJYKW-WQLSENKSSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=N\O)/C

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=NO)C

Origin of Product

United States

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